Dimethylketen-Methyl-Trimethylsilylacetal

Übersicht

Beschreibung

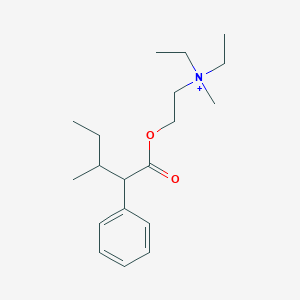

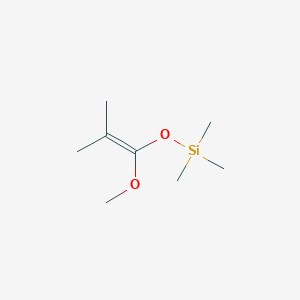

Silane, [(1-methoxy-2-methyl-1-propenyl)oxy]trimethyl-, also known as Silane, [(1-methoxy-2-methyl-1-propenyl)oxy]trimethyl-, is a useful research compound. Its molecular formula is C8H18O2Si and its molecular weight is 174.31 g/mol. The purity is usually 95%.

The exact mass of the compound Silane, [(1-methoxy-2-methyl-1-propenyl)oxy]trimethyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Silane, [(1-methoxy-2-methyl-1-propenyl)oxy]trimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Silane, [(1-methoxy-2-methyl-1-propenyl)oxy]trimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthese von chiralen β-Lactamen

Diese Verbindung wurde in der Synthese von chiralen β-Lactamen verwendet . Es reagiert mit (S)-Alkyliden-(1-Arylethyl)aminen in Gegenwart von Titan(IV)-chlorid als Katalysator . Chirale β-Lactame sind wichtig, weil sie in vielen biologisch aktiven Verbindungen und Pharmazeutika vorkommen.

Katalysator oder Initiator in der Gruppenübertragungspolymerisation

Methyl-Trimethylsilyl-Dimethylketen-Acetal kann als Katalysator oder Initiator in der Gruppenübertragungspolymerisation fungieren

Wirkmechanismus

Target of Action

It is known to be used in the synthesis of chiral β-lactams , suggesting that it may interact with enzymes or proteins involved in this process.

Mode of Action

Dimethylketene Methyl Trimethylsilyl Acetal is used as a reagent in chemical reactions . It reacts with (S)-alkylidene(1-arylethyl)amines in the presence of titanium tetrachloride .

Biochemical Pathways

The compound is involved in the synthesis of chiral β-lactams . β-lactams are a class of antibiotics that include penicillins and cephalosporins. They inhibit the synthesis of the peptidoglycan layer of bacterial cell walls. The peptidoglycan layer is important for cell wall structural integrity.

Result of Action

The result of the action of Dimethylketene Methyl Trimethylsilyl Acetal is the production of chiral β-lactams . These compounds have significant pharmaceutical applications, particularly as antibiotics. The specific molecular and cellular effects would depend on the particular β-lactam synthesized.

Action Environment

The action of Dimethylketene Methyl Trimethylsilyl Acetal is influenced by various environmental factors. For instance, the presence of titanium tetrachloride is necessary for it to react with (S)-alkylidene(1-arylethyl)amines . Additionally, the compound should be stored under inert gas and away from moisture, as it decomposes in the presence of moisture . The compound is also flammable, and precautions should be taken to keep it away from heat sources, sparks, and open flames .

Eigenschaften

IUPAC Name |

(1-methoxy-2-methylprop-1-enoxy)-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O2Si/c1-7(2)8(9-3)10-11(4,5)6/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNOGVQJEBGEKMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(OC)O[Si](C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3073470 | |

| Record name | Silane, [(1-methoxy-2-methyl-1-propenyl)oxy]trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31469-15-5 | |

| Record name | Silane, ((1-methoxy-2-methyl-1-propenyl)oxy)trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031469155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, [(1-methoxy-2-methyl-1-propenyl)oxy]trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methoxy-2-methyl-1-trimethyl- siloxypropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What makes Dimethylketene Methyl Trimethylsilyl Acetal useful in polymerization reactions?

A: Dimethylketene methyl trimethylsilyl acetal (MTDA) acts as an effective initiator for Group Transfer Polymerization (GTP) [, ]. Specifically, it's been successfully used in the polymerization of N-substituted maleimides [] and N,N-diethylacrylamide [].

Q2: How does MTDA function as an initiator in Group Transfer Polymerization?

A: While the exact mechanism is not fully elaborated in the provided research, MTDA, like other silyl ketene acetals, can generate enolate equivalents under specific reaction conditions []. These enolate species can initiate the polymerization of activated monomers like methacrylates and acrylamides.

Q3: Is MTDA's reactivity in GTP comparable to other common monomers like Methyl Methacrylate (MMA)?

A: Research indicates that N-phenylmaleimide (NPM), when polymerized with MTDA as an initiator, exhibits higher reactivity than MMA in GTP copolymerization reactions []. In fact, NPM can hinder MMA polymerization at low concentrations [].

Q4: Are there limitations to using MTDA in GTP?

A: While effective for some monomers, MTDA doesn't guarantee living polymerization characteristics in all cases. For example, polymerization of NPM with MTDA as initiator didn't exhibit the typical traits of a living polymerization [].

Q5: Beyond polymerization, what other synthetic applications utilize MTDA?

A: MTDA serves as an excellent reagent in various organic reactions. It's particularly valuable as a substitute for methyl isobutyrate enolate []. For instance, it has been successfully employed in a total synthesis of (+)-mycalamide A, specifically in a Yb(OTf)3-TMSCl-catalyzed cross-aldol reaction []. In this reaction, MTDA reacted with an acid-sensitive aldehyde without causing epimerization [], showcasing its mild reactivity and versatility.

Q6: Are there any safety concerns associated with handling MTDA?

A: MTDA is categorized as an irritant and flammable substance []. It's also moisture-sensitive, necessitating handling in a well-ventilated area (fume hood) and storage under appropriate conditions to prevent degradation [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Butenedioic acid (2Z)-, mono[2-[(1-oxo-2-propenyl)oxy]ethyl] ester](/img/structure/B106879.png)